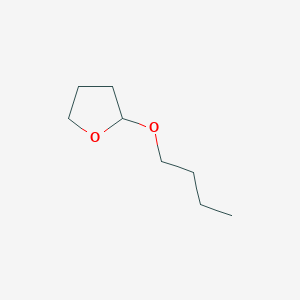

Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Beschreibung

Furan, 2-(1,1-dimethylethoxy)tetrahydro- (CAS 1927-59-9), also known as 2-tert-butoxytetrahydrofuran, is a cyclic ether derivative with a tert-butoxy substituent at the 2-position of the tetrahydrofuran (THF) ring. Its molecular formula is C₈H₁₆O₂, with a molar mass of 144.21 g/mol . Key properties include:

- Boiling Point: 120–125°C

- Density: 0.91 g/cm³

- Refractive Index: 1.423–1.425

- Hazard Profile: Irritant (Xi), flammable (R10) .

The tert-butoxy group imparts steric bulk, influencing solubility and reactivity. This compound is primarily used as a solvent or intermediate in organic synthesis, particularly in reactions requiring controlled steric environments .

Eigenschaften

Molekularformel |

C8H16O2 |

|---|---|

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

2-butoxyoxolane |

InChI |

InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3 |

InChI-Schlüssel |

MATDIXOGHXOZDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1CCCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.

Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Furan, 2-(1,1-dimethylethoxy)tetrahydro- has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Wirkmechanismus

The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Methyl Tetrahydrofurfuryl Ether (CAS 19241-20-4)

trans-2,5-Dimethyloxolane (CAS 2390-94-5)

- Structure : THF ring with methyl groups at 2- and 5-positions.

- Molecular Formula : C₆H₁₂O

- Molar Mass : 100.16 g/mol .

- Key Differences: Symmetrical alkyl substitution increases symmetry, raising melting point. Higher solubility in non-polar solvents (e.g., hexanes) due to lack of bulky substituents. Reactivity: Less prone to acid-catalyzed cleavage compared to ethers with bulky leaving groups .

2-[(1R,2R)-2-(1,1-Dimethylethoxy)cyclopropyl]-5-phenylfuran (CAS 675584-34-6)

Tetrahydro-N,N-diethyl-5-oxo-4-phenyl-2-furamide

- Structure : THF ring with an amide and ketone functional groups.

- Molecular Formula: C₁₃H₁₉NO₃

- Molar Mass : 237.29 g/mol .

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.